N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C16H13ClN2OS and its molecular weight is 316.8. The purity is usually 95%.
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Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole (BTA) derivatives are integral to various natural products and pharmaceutical agents, showcasing a wide range of pharmacological properties. These compounds offer a significant degree of structural diversity, making them valuable in searching for new therapeutic agents. BTA derivatives have been identified with anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial properties, among others. Research and developments in BTA-based medicinal chemistry are rapidly evolving, with numerous BTA-based compounds as clinical drugs extensively used to treat various diseases due to their high therapeutic potency (Keri et al., 2015).
Therapeutic Potential of Benzothiazoles
Benzothiazoles are recognized for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. The 2-arylbenzothiazoles, in particular, are highlighted as potential antitumor agents. Some benzothiazole ring-containing compounds are clinically used for treating various diseases/disorders. The structural simplicity and ease of synthesis of benzothiazoles allow for the development of chemical libraries that could aid in discovering new chemical entities leading to the market (Kamal et al., 2015).
Benzothiazole Derivatives as Anticancer Agents
Benzothiazole derivatives demonstrate broad-spectrum biological activities, including significant anticancer properties. They are effective against various cancer cell lines through multiple mechanisms, which are crucial for the development of anticancer therapeutics. The inhibition of carbonic anhydrase (CA) by BTA derivatives suggests their role in anticancer activity, highlighting the importance of BTA scaffolds in inhibiting metalloenzymes involved in cancer progression (Irfan et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or intercalating into dna .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-12(17)7-8-13-15(10)19-16(21-13)18-14(20)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGJBVDCGOKEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.